molecular formula C9H12N6 B1388406 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1204296-27-4

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine

カタログ番号: B1388406
CAS番号: 1204296-27-4
分子量: 204.23 g/mol
InChIキー: RZINTGMACQMYCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS 1204296-27-4) is a heterocyclic compound with the molecular formula C₉H₁₂N₆ and a molecular weight of 204.23 g/mol . The structure comprises a triazolo[4,3-b]pyridazine core fused to a piperazine moiety, categorizing it among piperazines, pyridazines, and triazoles. It is commercially available as a life science intermediate, offered in high-purity grades (up to 99.999%) for pharmaceutical and biochemical research . Its synthetic versatility allows functionalization at the piperazine and triazolopyridazine positions, enabling diverse biological applications .

準備方法

The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves the cyclization of appropriate precursors. Industrial production methods often involve multi-step synthesis with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity .

類似化合物との比較

Comparison with Structurally Similar Compounds

The triazolopyridazine scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine with key analogues:

Structural and Functional Modifications

Table 1: Key Derivatives and Their Modifications

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Notable Features
This compound (Base compound) None 204.23 Parent structure; foundational for derivatization
3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}triazolo[4,3-b]pyridazine Cyclopropyl, 4-fluorophenyl sulfonyl on piperazine 401.42 (estimated) Enhanced lipophilicity; sulfonyl group improves target binding
6-(4-Ethylpiperazin-1-yl)-3-(propan-2-yl)triazolo[4,3-b]pyridazine (Z606-3882) Ethylpiperazine, isopropyl 287.35 (estimated) Increased steric bulk; potential for CNS penetration
4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Carboxamide linked to trifluoromethylphenyl 391.40 Improved solubility; trifluoromethyl enhances metabolic stability
AZD5153 Methoxy-triazolopyridazine, bivalent piperidyl 555.64 Bivalent BRD4 inhibitor; high potency in oncology models
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)triazolo[4,3-b]pyridazin-6-amine (Compound 6) Trifluoromethyl, indole-ethylamine 376.35 Dual targeting (e.g., kinase and epigenetic regulation)

Physicochemical Properties

  • Lipophilicity : Substituents like cyclopropyl () or trifluoromethyl () increase logP, favoring membrane penetration.
  • Solubility : Carboxamide groups () or polar sulfonyl moieties () improve aqueous solubility compared to the base compound.
  • Molecular Weight : Derivatives range from 287–555 g/mol (Table 1). Higher weights (>500) may limit blood-brain barrier penetration but enhance target engagement in peripheral tissues .

生物活性

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • IUPAC Name: 6-(piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
  • Chemical Formula: C9H12N6
  • Molecular Weight: 204.24 g/mol
  • CAS Number: 1204296-27-4
  • Appearance: Powder

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties and potential as a kinase inhibitor. The following sections summarize key findings from various studies.

Antitumor Activity

Research has shown that derivatives of triazolo-pyridazine compounds exhibit significant anti-tumor activity. For instance:

  • A study evaluated the anti-tumor effects of related compounds against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable derivative exhibited IC50 values of:
    • A549: 0.83±0.07μM0.83\pm 0.07\,\mu M
    • MCF-7: 0.15±0.08μM0.15\pm 0.08\,\mu M
    • HeLa: 2.85±0.74μM2.85\pm 0.74\,\mu M .

These results indicate that modifications to the triazolo-pyridazine scaffold can enhance biological activity.

Kinase Inhibition

The compound has also been studied for its potential as a c-Met kinase inhibitor:

  • In vitro studies indicated that certain derivatives displayed potent inhibition of c-Met kinase at nanomolar concentrations (IC50 = 48 nM) .
  • The structure–activity relationship (SAR) studies suggest that specific substitutions on the triazolo-pyridazine scaffold can lead to improved kinase inhibition and selectivity .

Study on Cryptosporidium Infection

A significant study focused on the antiparasitic activity of a related triazolopyridazine compound against Cryptosporidium spp., which cause severe gastrointestinal disease:

  • The compound demonstrated an EC50 value of 2.1μM2.1\,\mu M in vitro and showed efficacy in mouse models against C. parvum .
  • The mechanism of action was distinct from other known inhibitors, indicating a novel pathway for intervention in cryptosporidiosis.

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Reference
Antitumor ActivityA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74
Kinase Inhibitionc-Met48 nM
Antiparasitic ActivityC. parvum2.1

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclocondensation reactions between triazole precursors and substituted pyridazine intermediates. For example, hydrazine derivatives (e.g., 1-(3-methyl-[1,2,4]-triazolo[4,3-b]-pyridazin-6-yl)-hydrazine) react with acetophenone derivatives in glacial acetic acid to form the triazolo-pyridazine core . Optimization includes controlling stoichiometric ratios (e.g., 1.066 mmol hydrazine to 1.17 mmol methyl 4-acetyl-5-oxohexanoate) and solvent selection (THF/water for hydrolysis steps). Temperature control (reflux in acetic acid) and purification via column chromatography are critical for yield improvement .

Q. Which spectroscopic and analytical methods are employed to characterize this compound?

Answer: Structural confirmation relies on 1H NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR spectroscopy for functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Elemental analysis (C, H, N) ensures purity (>95%), while HPLC monitors reaction progress and quantifies impurities . Mass spectrometry (MS) provides molecular ion confirmation (e.g., m/z 245 [M+H]⁺ for derivatives) .

Advanced Research Questions

Q. How does the substitution pattern on the triazolo-pyridazine core influence biological activity?

Answer: Substituents at the 6-position (e.g., alkoxy groups, aryl rings) modulate potency. For instance, 6-ethoxyl derivatives enhance antiproliferative activity against A549 and MCF-7 cells (IC₅₀ < 1 µM) by improving hydrophobic interactions with kinase targets like c-Met . Conversely, bulky groups (e.g., trifluoromethyl) may reduce solubility, necessitating structural balancing. Bivalent binding (e.g., AZD5153) leverages dual BRD4 interactions for enhanced cellular potency .

Q. How can researchers resolve contradictions between in vitro potency and cellular activity data?

Answer: Discrepancies often arise from off-target effects or bioavailability issues. Counter-screening against related enzymes (e.g., thrombin) identifies selectivity issues . Solubility assays (kinetic solubility in PBS) and Caco-2 permeability studies assess cellular uptake limitations . For example, replacing benzamidine with a triazolo-pyridazine moiety abolished thrombin inhibition (Ki > 300 µM), highlighting the need for scaffold-specific optimization .

Q. What computational strategies guide the design of derivatives targeting specific kinases?

Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP pockets. For c-Met inhibition, derivatives with π–π interactions (e.g., phenylethyl groups) and hydrogen bonds to hinge residues (e.g., Met1160) show enhanced activity . MD simulations validate stability over 100 ns trajectories, while QSAR models correlate logP values (<3) with improved bioavailability .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Answer: Critical issues include regioselectivity in cyclization steps (e.g., avoiding [1,2,3]-triazolo byproducts) and crystallization of intermediates. Flow chemistry minimizes side reactions in large-scale hydrazine couplings, and DoE (Design of Experiments) optimizes parameters like pH (6–8) and catalyst loading (Pd/C, 5 mol%) for Suzuki-Miyaura reactions .

Q. Methodological Considerations

Q. How are structure-activity relationships (SARs) systematically evaluated for this scaffold?

Answer: SAR studies employ parallel synthesis of analogs with varying R-groups (e.g., methyl, methoxy, halogen). Enzyme inhibition assays (e.g., BRD4 BD1/BD2) quantify IC₅₀ shifts, while SPR (Surface Plasmon Resonance) measures binding kinetics (KD < 10 nM for high-affinity derivatives) . Cellular cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) validate mechanistic hypotheses .

Q. What in vivo models are suitable for evaluating pharmacokinetic and efficacy profiles?

Answer: Mouse xenografts (e.g., HCT-116 tumors) assess tumor growth inhibition (TGI > 50% at 10 mg/kg). PK studies measure plasma half-life (t₁/₂ ~4–6 hr) and oral bioavailability (F% > 30%) . Tissue distribution via LC-MS/MS identifies accumulation in target organs (e.g., liver, lungs) .

特性

IUPAC Name

6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-2-9(14-5-3-10-4-6-14)13-15-7-11-12-8(1)15/h1-2,7,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZINTGMACQMYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C=NN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231007
Record name 6-(1-Piperazinyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-27-4
Record name 6-(1-Piperazinyl)-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Piperazinyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine
Reactant of Route 2
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine
Reactant of Route 3
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine
Reactant of Route 4
Reactant of Route 4
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine
Reactant of Route 5
Reactant of Route 5
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine
Reactant of Route 6
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。